![molecular formula C14H15N3O B2367445 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-41-3](/img/structure/B2367445.png)
4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, the Betti/Bargellini multicomponent reactions have been used for the synthesis of naphtho[1,2-f][1,4]oxazepine structures . Aminobenzylnaphthols were prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction, and then, naphtho[1,2-f][1,4]oxazepine derivatives were synthesized using the Betti reaction products, chloroform, and aliphatic ketones in the presence of sodium hydroxide via Bargellini multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name. It has a molecular weight of 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of multicomponent reactions. For example, the Betti/Bargellini multicomponent reactions have been used for the synthesis of naphtho[1,2-f][1,4]oxazepine structures . The reaction mechanism involved the SNAr reaction and Smiles rearrangement as key steps .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H .Scientific Research Applications
Novel Synthetic Methodologies
A streamlined synthetic methodology towards novel tetracyclic 1,4-oxazepines from readily available precursors showcases the development of more soluble versions of earlier described, poorly soluble dibenzo[b,f][1,4]oxazepines. These compounds were obtained as a single regioisomer as a result of tandem chemical events, including nucleophilic aromatic substitution, Smiles rearrangement, and denitrocyclization, highlighting the synthetic flexibility and potential for creating diverse molecular architectures for various applications (Sapegin et al., 2014).
Structural Studies and Potential Applications
Benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized and studied for their structural characteristics using X-ray diffraction and DFT studies. The synthesis involved N-alkylated benzimidazole 2-carboxaldehyde, leading to compounds with potential nonlinear optical (NLO) properties, indicating their usefulness in NLO applications (Almansour et al., 2016).
Pharmacological Exploration
Novel dibenzo[b,f]azepine tethered isoxazoline derivatives exhibited significant anti-cancer activity. This study underscores the chemotherapeutic properties of dibenzoazepine derivatives and their potential in designing new molecules with enhanced bioactivity (Sadashiva et al., 2012).
Synthetic Diversity and Biological Activity
The synthesis and characterization of some new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil were explored. These derivatives underwent various chemical transformations leading to compounds with significant antibacterial activity, demonstrating the synthetic versatility and potential medicinal applications of oxazepine derivatives (Mohammad et al., 2017).
Methodological Advancements in Heterocyclic Chemistry
An efficient and convenient one-pot two-step process for the regioselective synthesis of novel tricyclic system 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1,4]oxazepine highlights the methodological advancements in the synthesis of complex heterocyclic systems. This process exemplifies the potential for creating diverse and complex molecular frameworks with specific pharmacological targets (Assadzadeh et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 1,4-benzoxazepines derivatives have been reported to exhibit antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities .
Mode of Action
It’s worth noting that 1,4-benzoxazepines derivatives have been found to inhibit acetylcholinesterase (ache) activity, which could be a potential mode of action . Inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting neurotransmission.
Biochemical Pathways
The inhibition of ache by similar compounds suggests that it may affect cholinergic neurotransmission . This could have downstream effects on various physiological processes, including muscle function, memory, and cognition.
Pharmacokinetics
The synthesis of similar dibenzo[b,f][1,4]oxazepine derivatives has been described , which could potentially impact their bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against certain cancer cell lines , suggesting potential anti-cancer effects.
Action Environment
The synthesis of similar compounds has been found to be influenced by the choice of reaction solvents , which could potentially impact the compound’s action and stability.
properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-6-7-15-14(16-11)17-8-9-18-13-5-3-2-4-12(13)10-17/h2-7H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDMKEQNECZMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)

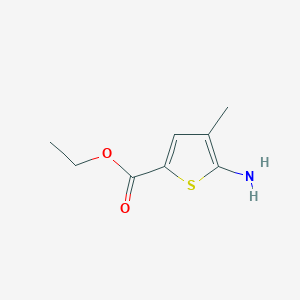
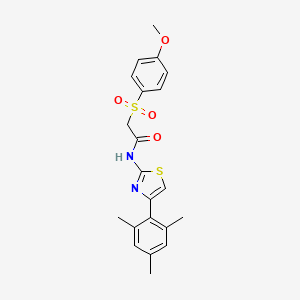
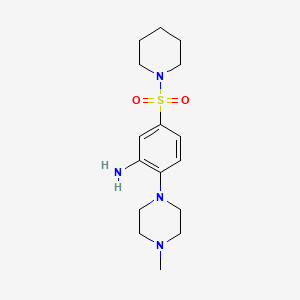
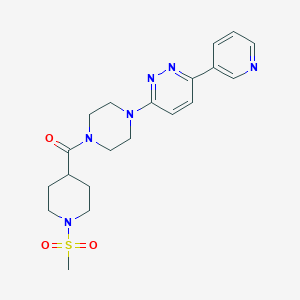
![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)
![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)
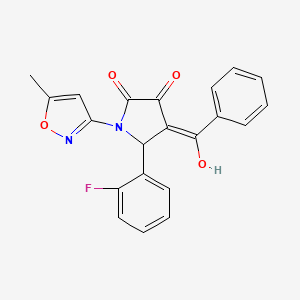
![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)

![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)